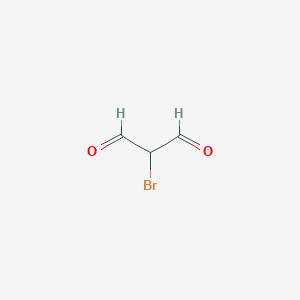

2-Bromomalonaldehyde

Overview

Description

2-Bromomalonaldehyde (CAS: 2065-75-0) is an aliphatic dialdehyde with the molecular formula C₃H₃BrO₂ and a molecular weight of 150.96 g/mol . It is synthesized via the reaction of 1,1,3,3-tetramethoxypropane with bromine in the presence of concentrated hydrochloric acid, yielding approximately 65% under controlled conditions (temperature <50°C) . The compound exhibits a melting point of 148°C and is typically reported as a white to off-white or gray-brown powder, with variations attributed to purity or synthetic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing bromomalonaldehyde involves using 2-bromo-1,3-propanediol as a starting material. The synthesis process includes the use of water as a solvent and 2,2,6,6-tetramethylpiperidine-nitrogen-oxide (TEMPO) as a catalyst under alkaline conditions. Sodium hypochlorite is added dropwise at a low temperature, followed by cooling, crystallization, and filtration to obtain bromomalonaldehyde with a purity of over 99% .

Industrial Production Methods

Industrial production of bromomalonaldehyde typically involves the oxidation of 1,1,3,3-tetramethoxypropane. This process requires heating and the removal of hydrochloric acid during post-treatment. this method has limitations, including low reaction yield and product instability .

Chemical Reactions Analysis

Types of Reactions

Bromomalonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert bromomalonaldehyde into other aldehyde or alcohol derivatives.

Substitution: The bromine atom in bromomalonaldehyde can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with bromomalonaldehyde include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The conditions for these reactions often involve controlled temperatures and specific solvents to ensure high yields and product purity .

Major Products Formed

The major products formed from reactions involving bromomalonaldehyde include glyoxal-derived adducts, substituted guanines, and various heterocyclic compounds. These products are often characterized using techniques such as NMR and mass spectroscopy .

Scientific Research Applications

Overview

2-Bromomalonaldehyde is characterized by its bromine and aldehyde functional groups, making it a useful reagent in various chemical reactions. Its ability to introduce both bromine and aldehyde moieties into target molecules enhances its utility in synthetic organic chemistry.

Organic Synthesis

This compound serves as an essential building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic atoms to form complex structures.

Key Reactions:

- Formation of Imidazolecarboxaldehydes : It is a precursor for synthesizing imidazole derivatives, which have significant pharmaceutical relevance.

- Synthesis of Antifolates : The compound has been used to create lipophilic antifolates that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism in pathogens like Pneumocystis carinii and Toxoplasma gondii .

Pharmaceutical Development

In medicinal chemistry, this compound is utilized as an intermediate in drug synthesis. Its derivatives have shown potential as selective inhibitors for various biological targets.

Case Study: Selective Inhibitors

Research has demonstrated that modifying the molecular structure of derivatives synthesized from this compound can significantly alter their biological activity. This highlights its role as a scaffold for drug design .

Material Science

The compound has applications in the development of photonic materials. Thin films doped with this compound have been characterized for their optical properties.

Optical Properties:

- Doping Studies : Films made from poly(methyl methacrylate) (PMMA) doped with this compound exhibited significant changes in optical parameters such as refractive index and band gap energy .

- Photonic Applications : These films are being explored for potential use in photonics due to their transparency and favorable optical characteristics.

Ecotoxicological Research

The ecological impact of this compound has been assessed through toxicity studies. It has shown varying levels of toxicity across different species, indicating its significance in environmental safety assessments.

Toxicity Data:

- EC50 Values : The compound exhibits an EC50 value of 35 mg/L for algae and greater than 100 mg/L for crustaceans, suggesting moderate ecological effects .

Research Applications Summary Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for heterocycles | Used in imidazole synthesis and antifolate development |

| Pharmaceutical Development | Intermediate in drug synthesis | Selective inhibitors derived from its structure |

| Material Science | Doped in PMMA films for optical applications | Altered optical properties enhance photonic potential |

| Ecotoxicological Research | Impact on aquatic ecosystems | Moderate toxicity levels observed in toxicity studies |

Mechanism of Action

The mechanism of action of bromomalonaldehyde involves its reactivity with nucleophiles, leading to the formation of various adducts and derivatives. The bromine atom in bromomalonaldehyde is highly reactive, making it a useful reagent for introducing bromine into organic molecules. The aldehyde groups also participate in nucleophilic addition reactions, forming stable products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Bromomethyl)benzaldehyde

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Structure: Aromatic monoaldehyde with a brominated methyl group.

- Reactivity : The bromine on the methyl group undergoes nucleophilic substitution (e.g., in crosslinking reactions) but lacks the dual aldehyde functionality of 2-bromomalonaldehyde .

- Applications : Primarily used in polymer crosslinking and as an intermediate in organic synthesis.

- Safety : Requires stringent handling due to toxicity; immediate flushing with water is recommended upon exposure .

2-Bromo-3-chlorobenzaldehyde

- Molecular Formula : C₇H₄BrClO

- Molecular Weight : 219.46 g/mol

- Structure: Aromatic monoaldehyde with bromine and chlorine substituents.

- Reactivity : Electrophilic aromatic substitution is dominant due to halogenated aromatic ring; lacks the aliphatic dialdehyde reactivity of this compound .

- Applications : Intermediate in agrochemicals and specialty chemicals.

Malonaldehyde

- Molecular Formula : C₃H₄O₂

- Molecular Weight : 72.06 g/mol

- Structure : Aliphatic dialdehyde without bromine.

- Reactivity: Participates in aldol condensations and enol formation but lacks the bromine-mediated electrophilic reactivity of this compound.

- Applications : Used in polymer stabilization and as a biomarker for oxidative stress.

Comparative Analysis Table

Key Differentiators of this compound

Dual Aldehyde Functionality: Unlike monoaldehydes, it enables simultaneous crosslinking or cyclization reactions, critical in MOF synthesis and heterocyclic compound formation .

Bromine Position : The central bromine atom enhances electrophilicity, facilitating regioselective substitutions in triazolopyrimidine derivatives .

Versatility in Photonics: Its role in doping PMMA polymers for transparent films distinguishes it from non-optical applications of similar brominated aldehydes .

Research Findings and Challenges

- Synthetic Yield Optimization : While this compound is synthesized in 65% yield, direct bromination of triazolopyrimidines yields only 44%, highlighting the efficiency of its precursor role .

- Safety Data Gaps : Toxicological profiles are understudied compared to analogs like 4-(bromomethyl)benzaldehyde, necessitating further research .

- Contradictory Physical Descriptions : Discrepancies in reported color (white vs. gray-brown) suggest batch-dependent purity or synthesis variations .

Biological Activity

2-Bromomalonaldehyde (C₃H₃BrO₂) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview

This compound is characterized by the presence of both bromine and aldehyde functional groups. It is primarily used as a reagent in organic synthesis but has also been implicated in biological studies, particularly concerning DNA and RNA modifications.

Target Interactions:

- Glyoxal-Derived Adducts: this compound is known to participate in the formation of glyoxal-derived adducts from substituted guanines, which may influence genetic material and cellular functions.

- Inhibition of Enzymes: The compound has been utilized in synthesizing nonclassical antifolates that exhibit inhibitory activity against dihydrofolate reductase (DHFR) enzymes. These enzymes are crucial for the survival of pathogens like Pneumocystis carinii and Toxoplasma gondii, especially in immunocompromised individuals.

Biochemical Pathways:

- The interactions facilitated by this compound can lead to significant biochemical alterations, potentially affecting pathways related to nucleic acid integrity and enzyme function.

Pharmacological Effects

Toxicological Studies:

- Toxicity assessments indicate that this compound exhibits varying levels of toxicity across different species. For instance, it has an EC50 value of 35 mg/L for algae and a >100 mg/L threshold for crustaceans . These findings suggest a moderate ecological impact, particularly on aquatic organisms.

Case Studies:

- Antifolate Synthesis: Research involving this compound has led to the development of lipophilic antifolates that show promise in treating infections caused by opportunistic pathogens. These compounds have demonstrated significant inhibitory effects on DHFR, which is pivotal for folate metabolism in these pathogens .

- Selectivity Studies: In a study focused on selective inhibitors for ALK2 versus ALK3, derivatives synthesized from this compound were evaluated for their potency. The findings revealed that subtle modifications in the molecular structure could drastically alter biological activity, highlighting the importance of this compound as a scaffold for drug design .

Research Applications

The versatility of this compound extends to multiple domains:

- Organic Synthesis: It serves as an essential building block for creating various chemical entities.

- Pharmaceutical Development: Its role as an intermediate in drug synthesis positions it as a valuable compound in medicinal chemistry.

- Ecotoxicological Research: Understanding its impact on aquatic ecosystems contributes to environmental safety assessments.

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-bromomalonaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves bromination of 1,1,3,3-tetramethoxypropane in aqueous HCl, followed by slow addition of bromine at temperatures below 35°C. Maintaining low temperatures during bromine addition and vacuum concentration (<50°C) is critical to avoid decomposition. Yields (~65%) can be improved by controlling stoichiometry (e.g., 0.15M Br₂) and post-reaction purification with cold water and dichloromethane . Alternative methods (e.g., using malonaldehyde precursors) should be cross-validated for scalability.

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified under GHS as Acute Toxicity Category 4 (H302: harmful if swallowed) and Eye Damage Category 1 (H318: causes serious eye damage). Key precautions include:

- Use of fume hoods, nitrile gloves, and safety goggles.

- Immediate flushing of eyes with water for 15 minutes upon contact .

- Storage in airtight containers away from reducing agents.

Toxicity data gaps necessitate treating it as a high-risk material until further toxicological studies are available .

Q. How is this compound characterized post-synthesis to confirm purity and structural integrity?

- Methodological Answer : Key analytical methods include:

- Melting Point Analysis : Expected MP = 148°C (lit. value) .

- TLC Monitoring : Used during reactions (e.g., synthesis of 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde) to track completion .

- Spectroscopic Techniques : NMR (¹H/¹³C) for confirming aldehyde and bromomethyl groups; IR for carbonyl (C=O) stretching vibrations.

Advanced Research Questions

Q. How can this compound be utilized in designing functional materials, such as metal-organic frameworks (MOFs) or doped polymers?

- Methodological Answer : As a ligand precursor, it facilitates the synthesis of copper-based MOFs (e.g., copper terephthalate) by reacting with metal salts under solvothermal conditions . In polymer science, doping PMMA with this compound enhances optical properties for photonic applications. Experimental design should include:

- Drop-Casting Protocols : For thin-film preparation.

- UV-Vis Spectroscopy : To assess transparency and bandgap modifications .

Q. What strategies resolve contradictions in reported physical properties (e.g., color discrepancies) of this compound?

- Methodological Answer : Discrepancies (e.g., white vs. gray-brown powder descriptions ) may arise from impurities or synthetic byproducts. Resolution steps:

- Repetition of Synthesis : Adhere to literature protocols (e.g., ) to verify purity.

- Elemental Analysis : Confirm Br and C content via CHNS-O analysis.

- Chromatographic Purification : Use column chromatography to isolate pure product for color comparison.

Q. How can this compound’s reactivity be exploited in heterocyclic compound synthesis, and what mechanistic insights are critical?

- Methodological Answer : Its α-bromo aldehyde group enables nucleophilic substitution and cyclocondensation. For example, reacting with imidazolidinethione in ethanol yields 5,6-Dihydroimidazo[2,1-b]thiazole-2-carbaldehyde (85% yield). Mechanistic studies should focus on:

- Kinetic Monitoring : Using in-situ IR/NMR to track intermediate formation.

- Solvent Effects : Polar aprotic solvents may enhance electrophilicity of the aldehyde group .

Q. What experimental frameworks are recommended to investigate this compound’s potential in pharmacological studies (e.g., enzyme inhibition)?

- Methodological Answer : Design in vitro assays with:

- Dose-Response Curves : Test IC₅₀ values against target enzymes (e.g., proteases).

- Control Experiments : Compare with non-brominated analogs (e.g., malonaldehyde) to isolate bromine’s role.

- Molecular Docking : Validate binding interactions using computational models .

Q. Methodological Best Practices

- Literature Validation : Cross-reference synthesis protocols from primary sources (e.g., peer-reviewed journals) over vendor-supplied data .

- Ethical Compliance : Obtain institutional approvals for toxicity studies, especially given limited toxicological data .

- Data Reproducibility : Document reaction parameters (e.g., temperature gradients, stirring rates) meticulously to enable replication .

Properties

IUPAC Name |

2-bromopropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURMYNZXHKLDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174690 | |

| Record name | Bromomalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-75-0 | |

| Record name | 2-Bromopropanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromomalonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromomalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomalonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanedial, 2-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.